5-Oxo-6,6,6-trifluorohexanoic acid
Description
The Role of Fluorine in Modulating Chemical and Biological Properties of Organic Compounds
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modifying organic compounds. Its small atomic radius, similar to that of hydrogen, allows for its introduction often without significant steric disruption. However, the high strength of the carbon-fluorine (C-F) bond and the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can dramatically alter a molecule's physicochemical and biological profile.
Key effects of fluorination include:
Increased Metabolic Stability: The robustness of the C-F bond makes it resistant to metabolic cleavage, often prolonging the in vivo lifetime of a drug molecule.
Enhanced Lipophilicity: The introduction of fluorine can increase a molecule's ability to partition into lipid environments, which can improve its absorption and distribution within biological systems.
Modulation of Acidity and Basicity: The powerful inductive effect of fluorine can significantly alter the pKa of nearby functional groups.
Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic interactions, which can be crucial for binding to biological targets.
Overview of Fluorinated Carboxylic Acids and their Relevance in Chemical Sciences
Fluorinated carboxylic acids are a prominent class of organofluorine compounds. Simple examples like Trifluoroacetic acid (TFA) are widely used as strong, volatile acids in organic synthesis for reactions such as protecting group removal and rearrangements. srdorganics.comnih.govresearchgate.net The presence of fluorine atoms significantly increases the acidity of the carboxyl group compared to their non-fluorinated counterparts. srdorganics.com
Beyond their use as acids, fluorinated carboxylic acids are valuable intermediates and building blocks. sigmaaldrich.comresearchgate.net They are employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and liquid crystals. Their unique properties make them crucial for creating molecules with tailored characteristics. sigmaaldrich.com
Structural Context of 5-Oxo-6,6,6-trifluorohexanoic Acid within Fluoro-keto Carboxylic Acid Analogs
This compound belongs to the family of γ-keto acids, distinguished by the presence of a ketone at the gamma position relative to the carboxylic acid. The defining feature of this particular molecule is the terminal trifluoromethyl group, which makes it a trifluoromethyl ketone.
Trifluoromethyl ketones (TFMKs) are a particularly important subclass of fluorinated compounds. oriprobe.comacs.org They are known to be effective bioisosteres for carboxylic acids and can act as potent inhibitors of various enzymes, such as proteases. nih.gov The electrophilic nature of the ketone carbonyl is significantly enhanced by the adjacent trifluoromethyl group, making it highly susceptible to nucleophilic attack, a property exploited in the design of enzyme inhibitors. organic-chemistry.org
Compared to its non-fluorinated analog, 5-oxohexanoic acid, the trifluorinated version is expected to exhibit markedly different reactivity and properties. Other related analogs include β-keto acids, which can undergo decarboxylative trifluoromethylation, and other γ-keto acids with different fluorination patterns or chain lengths. oriprobe.comnih.gov The specific placement of the trifluoromethyl ketone and the carboxylic acid in this compound provides a unique scaffold for further chemical elaboration.
Structure
3D Structure
Properties
IUPAC Name |
6,6,6-trifluoro-5-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4(10)2-1-3-5(11)12/h1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXIOTVBBDEEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444986 | |
| Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184157-09-3 | |
| Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Oxo 6,6,6 Trifluorohexanoic Acid and Its Key Derivatives
Historical and Current Approaches to Fluorinated Aliphatic Carboxylic Acid Synthesis
The introduction of fluorine into aliphatic carboxylic acids has been a long-standing area of research. Historically, methods often involved harsh reagents and lacked selectivity. One of the earliest methods for introducing fluorine was the Swarts reaction, developed in 1892, which utilized antimony fluorides. wikipedia.org In the 1930s, this was advanced by the use of hydrogen fluoride (B91410). wikipedia.org
Modern approaches have shifted towards milder and more selective methods. Photoredox catalysis has emerged as a powerful tool for the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.govnih.gov This method is operationally simple and tolerates a wide variety of functional groups. nih.govnih.gov The mechanism involves the photon-induced oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid decarboxylation and fluorine atom transfer from a fluorinating reagent. nih.gov Another strategy involves the deoxofluorination of carboxylic acids using reagents like sulfur tetrafluoride or, more recently, trifluoromethylsulfonyl trifluoride (CF3SO2OCF3) in the presence of a base. wikipedia.orgresearchgate.net
Strategies for Constructing the 5-Oxo-6,6,6-trifluorohexanoic Acid Core Structure
The synthesis of the specific core structure of this compound requires strategic introduction of both the trifluoromethyl group and the oxo functionality at the C-5 position.
Methods for Trifluoromethyl Group Introduction
The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals. wikipedia.org Its introduction into organic molecules can be achieved through various methods. wikipedia.orgwikipedia.orgillinois.edu
Nucleophilic Trifluoromethylation: This is a well-established method involving reagents like trifluoromethyltrimethylsilane (Ruppert's reagent), which react with electrophiles such as aldehydes and esters. wikipedia.org
Electrophilic Trifluoromethylation: This approach utilizes reagents that deliver a "CF3+" equivalent to nucleophiles. illinois.edu Examples include trifluoromethylchalcogenium salts and Umemoto reagents. wikipedia.orgillinois.edu
Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical, which can then add to unsaturated systems or participate in coupling reactions. wikipedia.org Photoredox catalysis can be employed to generate these radicals under mild conditions. wikipedia.org
Transition Metal-Catalyzed Trifluoromethylation: This has become an increasingly important strategy, often involving copper or palladium catalysts to couple a trifluoromethyl source with an organic substrate. wikipedia.orgresearchgate.netresearchgate.net
The selection of the appropriate method depends on the specific substrate and desired reaction conditions.
Approaches to the Oxo Functionality at C-5
The introduction of an oxo group at the C-5 position can be accomplished through several synthetic routes. One common strategy involves the oxidation of a corresponding alcohol. Another approach is the hydration of an alkyne. A reliable synthesis of 5-oxo derivatives of certain heterocyclic systems has been achieved through the oxidative cyclization of aldehyde hydrazones using nitric acid in trifluoroacetic acid. clockss.org While not directly applied to this compound in the provided context, such oxidative methods represent a potential strategy.
Asymmetric Synthesis of Chiral Analogs and Derivatives of this compound
The development of asymmetric syntheses for chiral fluorinated compounds is of great importance, particularly for pharmaceutical applications where stereochemistry is crucial for biological activity.
Alkylation of Chiral Glycine (B1666218) Equivalents for Fluoroamino Acid Synthesis (e.g., Fmoc-(S)-6,6,6-trifluoro-norleucine and (S)-2-amino-5-oxo-6,6,6-trifluorohexanoic acid)
A powerful method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine equivalents. researchgate.netnih.govacs.org This strategy has been successfully applied to the synthesis of various ω-trifluoromethyl-containing amino acids. nih.govacs.org
A notable example is the synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine. researchgate.netmdpi.com This involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with 1,1,1-trifluoro-4-iodobutane. researchgate.netmdpi.comnih.gov This method has been shown to be scalable, providing the target amino acid in high yield and enantiomeric purity. researchgate.netmdpi.comnih.gov The chiral auxiliary used in this process can often be recovered and reused. nih.gov
The general approach involves the following steps:
Formation of a chiral Ni(II) complex of a glycine Schiff base. researchgate.netmdpi.com
Alkylation of this complex with a suitable trifluoromethyl-containing electrophile. researchgate.netmdpi.com
Hydrolysis of the resulting complex to release the desired amino acid. mdpi.com
Protection of the amino group, for example, with a Fmoc group. mdpi.com
This methodology has proven to be robust and provides access to a range of enantiomerically pure fluorinated amino acids. nih.govacs.org
Interactive Data Table: Asymmetric Synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine
| Step | Reagents and Conditions | Product | Yield | Enantiomeric Purity | Reference |
|---|---|---|---|---|---|
| Alkylation | Chiral Ni(II)-glycine complex, CF3(CH2)3I, KOH/MeOH, DMF | Alkylated Ni(II) complex | - | - | nih.gov |
| Disassembly | Alkylated Ni(II) complex, HCl, DME | (S)-6,6,6-trifluoro-norleucine | - | - | mdpi.com |
| Fmoc Protection | (S)-6,6,6-trifluoro-norleucine, Fmoc-OSu, Na2CO3 | Fmoc-(S)-6,6,6-trifluoro-norleucine | 82.4% (overall) | 99% ee | researchgate.netmdpi.com |
Dynamic Kinetic Resolution of Racemic Fluoroamino Acids
Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. youtube.com This process combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. youtube.com
DKR has been applied to the synthesis of chiral fluoroamino acids. For instance, a practical synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been achieved through the DKR of the corresponding racemate. nih.govacs.org This process often involves a metal catalyst and a chiral ligand to effect the resolution, while a racemizing agent ensures the continuous conversion of the undesired enantiomer into the desired one. nih.gov
Recently, N-heterocyclic carbene (NHC)-catalyzed DKR has been developed for α-trifluoromethyl hemiaminals, demonstrating the versatility of this approach for fluorinated compounds. nih.gov The key to a successful DKR is the compatibility of the racemization and kinetic resolution steps, where the rate of racemization should be significantly faster than the reaction of the slow-reacting enantiomer. youtube.com
Interactive Data Table: Dynamic Kinetic Resolution of 2-Amino-5,5,5-trifluoropentanoic Acid
| Step | Reagents and Conditions | Product | Yield | Enantiomeric Purity | Reference |
|---|---|---|---|---|---|
| Racemate Synthesis | Ac-AA, 6 N HCl | Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride | 88.8% | - | nih.gov |
| DKR | Racemic amino acid, (S)-ligand, NiCl2, K2CO3, MeOH | (S)-2-amino-5,5,5-trifluoropentanoic acid | quantitative | 99.2% ee | acs.org |
| Fmoc Protection | (S)-amino acid, Fmoc-OSu | Fmoc-(S)-2-amino-5,5,5-trifluoropentanoic acid | 93.3% | 98.2% ee | nih.gov |
Chemoenzymatic and Biocatalytic Approaches
The integration of enzymatic methods into organic synthesis offers a powerful strategy for the creation of complex molecules under mild and selective conditions. While specific biocatalytic routes directly yielding this compound are not extensively documented, the broader field of chemoenzymatic synthesis of fluorinated compounds provides a strong basis for potential strategies. doi.orgresearchgate.netnih.gov Engineered enzymes and whole-cell systems have been successfully employed to produce a variety of organofluorine compounds, highlighting the potential for developing a biocatalytic route to the target acid. nih.gov
One plausible approach involves the enzymatic hydrolysis of a suitable fluorinated lactone precursor. Hydrolases, particularly lipases and esterases, are known to catalyze the ring-opening of lactones. nih.gov For instance, an α/β-hydrolase from Aeromicrobium sp. has been identified that hydrolyzes the macrolide ring of resorcylic acid lactones. nih.gov This enzymatic activity could potentially be adapted for the hydrolysis of a fluorinated δ-lactone to yield the corresponding hydroxy acid, which could then be oxidized to the target keto acid. Lipase-catalyzed kinetic resolution of racemic hydroxylactones has also been demonstrated, offering a route to enantiomerically pure intermediates. mdpi.com
Another prospective strategy is the use of engineered polyketide synthase (PKS) pathways. researchgate.netnih.gov Researchers have successfully engineered hybrid polyketide/fatty acid synthase multienzymes to incorporate fluorinated building blocks, such as fluoromalonyl-CoA, into polyketide chains. researchgate.netnih.gov This approach allows for the site-selective introduction of fluorine into complex backbones, which could be tailored to generate a precursor that is then converted to this compound.
Furthermore, rational engineering of enzymes has enabled the synthesis of other fluorinated keto acids. For example, pseudaminic acid synthase has been mutated to enhance its activity with unnatural fluorinated substrates, facilitating a scalable chemoenzymatic synthesis of a fluorinated α-keto acid sugar. chemrxiv.org Such protein engineering techniques could be applied to enzymes like aldolases or synthases to create a biocatalyst that directly assembles the carbon skeleton of this compound from simpler, fluorinated starting materials.
Derivations from Fluorinated Lactones and Pyrones
A significant pathway for the synthesis of this compound derivatives involves the chemical transformation of fluorinated lactones and pyrones. A key intermediate in this approach is 4-hydroxy-6-trifluoromethyl-2H-pyran-2-one, also known as trifluorotriacetic acid lactone (TAL-f3). nih.gov
The synthesis of TAL-f3 can be achieved from the hydrolysis of 4-hydroxy-3-trifluoroacetyl-6-trifluoromethyl-2H-pyran-2-one (hexafluorodehydroacetic acid, DHA-f6) in aqueous sodium bicarbonate. nih.gov TAL-f3 itself can be synthesized via the cyclization of the corresponding trifluorodioxocaproic acid using acetic anhydride. nih.gov
The core of this synthetic strategy lies in the ring-opening of TAL-f3 or its derivatives. While TAL-f3 shows different regioselectivity compared to its non-fluorinated analog in reactions with nucleophiles, its derivatives can be effectively opened to yield linear hexanoic acid structures. nih.gov A notable example is the ring-opening of the O-methylated derivative of TAL-f3. Treatment of this methoxy-pyrone with magnesium methylate leads to the formation of methyl 3-methoxy-5-oxo-6,6,6-trifluoro-5-hexenoate, a close derivative of the target compound. nih.gov Subsequent hydrolysis and reduction would be required to obtain this compound.
The following table summarizes the key reaction involving the derivation from trifluorotriacetic acid lactone:
| Precursor | Reagent | Product | Reference |
| O-methylated trifluorotriacetic acid lactone | Magnesium methylate | Methyl 3-methoxy-5-oxo-6,6,6-trifluoro-5-hexenoate | nih.gov |
This approach, starting from a readily accessible fluorinated pyrone, represents a viable and documented route to the backbone of this compound.
Large-Scale Preparative Methods and Scalability Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of fluorinated compounds like this compound presents several challenges. These include the handling of potentially hazardous fluorinating agents, managing reaction thermodynamics, and ensuring cost-effectiveness. dovepress.com While a specific large-scale process for this compound is not publicly detailed, insights can be drawn from industrial methods for analogous compounds and general principles of fluorine chemistry. dovepress.comresearchgate.net
A relevant industrial process is the preparation of the non-fluorinated analog, 5-oxohexanoic acid. A patented method describes the reaction of acetone (B3395972) with an acrylic acid derivative at elevated temperatures in the presence of a basic catalyst. google.com This Michael addition reaction is a common strategy for forming the carbon skeleton.
Table of Reaction Conditions for 5-Oxohexanoic Acid Synthesis
| Reactants | Catalyst | Temperature | Key Process Feature | Conversion (on acrylic acid) |
|---|---|---|---|---|
| Acetone, Acrylic Acid | Isopropylamine | 230°C | Continuous flow in reaction tube | 48.1% - 62.0% |
| Acetone, Acrylic Acid | Basic Catalyst | Elevated | Presence of 2-8% mesityl oxide | Not specified |
Data derived from patent information for the synthesis of the non-fluorinated analog, 5-oxohexanoic acid. google.com
Adapting such a process for the synthesis of this compound would likely involve reacting a trifluoromethyl-containing ketone with an acrylic acid equivalent. However, the high electronegativity of the trifluoromethyl group would significantly alter the reactivity of the ketone, necessitating careful optimization of catalysts and reaction conditions.
Scalability considerations for fluorinated compounds often revolve around the choice of fluorinating agent and the management of byproducts. dovepress.com While direct fluorination methods are common, they can be aggressive and require specialized equipment. Therefore, building-block strategies, where a fluorinated precursor like trifluorotriacetic acid lactone is used, are often more amenable to scale-up. nih.gov The challenges in scaling up would then shift to the efficient and economical production of the fluorinated starting material.
Furthermore, purification on a large scale can be complex. The physical properties of fluorinated compounds, such as their unique polarity and volatility, may require specialized distillation or chromatographic techniques. Ensuring the removal of impurities and byproducts is critical, particularly for applications in sensitive fields.
Chemical Reactivity and Transformations of 5 Oxo 6,6,6 Trifluorohexanoic Acid and Its Derivatives
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group of 5-Oxo-6,6,6-trifluorohexanoic acid undergoes reactions typical of aliphatic acids, allowing for its conversion into a variety of useful derivatives. These transformations are generally high-yielding and proceed under standard conditions.
Esterification: The most common reaction is esterification to produce esters like ethyl 5-oxo-6,6,6-trifluorohexanoate. This is typically achieved by heating the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Amide Formation: The carboxylic acid can be readily converted into primary, secondary, or tertiary amides. This usually involves a two-step process where the acid is first activated, for example by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species is then treated with a primary or secondary amine to furnish the corresponding amide. Alternatively, direct coupling with an amine using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder route to the amide.
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding alcohol, 6,6,6-trifluorohexane-1,5-diol, though this requires strong reducing agents due to the stability of the carboxylate anion. Borane (BH₃) complexes, such as BH₃·THF, or lithium aluminum hydride (LiAlH₄) are effective for this transformation. Care must be taken as these reagents will also reduce the ketone moiety.
| Transformation | Reagent(s) | Product Class |
| Esterification | Alcohol (e.g., EtOH), H₂SO₄ (cat.) | Ester |
| Amide Formation | 1. SOCl₂ 2. Amine (R₂NH) | Amide |
| Reduction | LiAlH₄ or BH₃·THF | Diol |
Chemical Transformations of the Ketone Moiety
The ketone functionality is a key site of reactivity, enhanced by the adjacent electron-withdrawing trifluoromethyl group. This makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles.
Reduction to Secondary Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding 5-hydroxy-6,6,6-trifluorohexanoic acid or its esters. This is commonly accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in an alcoholic solvent at mild temperatures and is highly efficient. The resulting chiral alcohol can be a valuable intermediate for further synthesis.
Wittig Reaction and Related Olefinations: The ketone readily undergoes olefination reactions, such as the Wittig reaction, to form an alkene. This involves treating the keto-ester with a phosphorus ylide (a Wittig reagent). This reaction is a powerful tool for carbon-carbon bond formation, allowing the introduction of various substituted alkylidene groups at the C-5 position. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) carbanion, is another effective method, often favoring the formation of the (E)-alkene.
Reductive Amination: The ketone can be converted into an amine via reductive amination. This process involves the initial formation of an imine or enamine by reaction with ammonia (B1221849) or a primary/secondary amine, which is then reduced in situ. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reaction is crucial for the synthesis of amine-containing compounds, including precursors to piperidines.
| Reaction Type | Reagent(s) | Product Functional Group |
| Ketone Reduction | NaBH₄, Methanol | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CR₂ | Alkene |
| Reductive Amination | R₂NH, NaBH₃CN | Amine |
Reactivity of the Trifluoromethyl Group in Synthetic Sequences
The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert under most synthetic conditions. This stability is one of its key advantages, as it can be carried through multi-step syntheses without modification. It does not typically participate directly in bond-forming or bond-breaking reactions such as nucleophilic substitution or elimination.
However, the primary role of the trifluoromethyl group is electronic. Its powerful electron-withdrawing inductive effect (-I effect) is crucial to the reactivity of the rest of the molecule.
Activation of the Ketone: It significantly increases the electrophilicity of the C-5 carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated ketone.
Acidity of α-Protons: While the molecule lacks protons alpha to the CF₃ group, in related structures, a CF₃ group can increase the acidity of adjacent C-H bonds.
Metabolic Stability: In medicinal chemistry contexts, the C-F bond is extremely strong, making the CF₃ group resistant to metabolic oxidation, which can enhance the pharmacokinetic profile of a drug molecule.
Therefore, while the CF₃ group itself is unreactive, its presence is fundamental to directing the reactivity of the ketone and ensuring the stability of that portion of the molecule.
Cyclization Reactions and Formation of Fluorinated Heterocycles
The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various fluorinated heterocycles. Intramolecular reactions between the two termini of the chain or intermolecular condensation with other reagents can lead to five- and six-membered rings.
A key synthetic application is the formation of trifluoromethyl-substituted piperidones and related nitrogen heterocycles. mdpi.com The synthesis of α-trifluoromethyl piperidines is an area of significant interest, and linear amines derived from this compound are potential precursors for their construction via intramolecular cyclization. mdpi.com For instance, reductive amination of the keto-ester followed by intramolecular lactamization can yield a trifluoromethyl-substituted piperidinone.
Furthermore, condensation of the keto-ester with dinucleophiles can lead to a variety of heterocyclic systems. For example, reaction with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines can lead to the formation of dihydropyridazinones. Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) can provide access to N-hydroxy piperidinone derivatives or related oxazines after cyclization.
| Reactant | Product Heterocycle (Example) |
| Hydrazine (H₂N-NH₂) | Dihydropyridazinone |
| Hydroxylamine (NH₂OH) | Oxazine derivative |
| Internal Amine (from reductive amination) | Piperidinone |
Functional Group Interconversions along the Hexanoic Acid Chain
Beyond the terminal functional groups, the methylene (B1212753) chain of the hexanoic acid backbone can also be involved in synthetic transformations, often following an initial reaction at the ketone or acid moiety.
For example, after the reduction of the ketone to a hydroxyl group, this new functional group can direct further reactivity. It can be converted into a leaving group (e.g., a tosylate or mesylate), which then allows for intramolecular substitution by a nucleophile derived from the carboxylic acid end of the chain, leading to the formation of a lactone.
Alternatively, the methylene group at C-4, which is alpha to the ketone, possesses acidic protons. Under strongly basic conditions, this position can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents along the carbon chain. However, this reactivity must be carefully managed to avoid competing reactions like intramolecular cyclization (e.g., Dieckmann-type condensation if the ester is present) or intermolecular self-condensation.
Biological and Medicinal Applications of 5 Oxo 6,6,6 Trifluorohexanoic Acid and Its Analogs
Enzyme Inhibition Studies
The electrophilic nature of the ketone in 5-Oxo-6,6,6-trifluorohexanoic acid and its derivatives makes them intriguing candidates for enzyme inhibitors, particularly for enzymes that process glutamine and fatty acids.
Inhibition of Glucosamine-6-phosphate Synthase by (S)-2-amino-5-oxo-6,6,6-trifluorohexanoic acid and Related Analogs
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway, providing precursors for the formation of essential macromolecules. acs.org This makes it an attractive target for the development of antimicrobial and antidiabetic agents. researchgate.netnih.gov The enzyme catalyzes the conversion of D-fructose-6-phosphate and L-glutamine to D-glucosamine-6-phosphate and L-glutamate. acs.org
A number of glutamine analogs have been identified as inhibitors of GlcN-6-P synthase. acs.org Compounds like 6-diazo-5-oxo-L-norleucine (DON) and azaserine, which mimic the structure of glutamine, have been shown to be effective inhibitors. acs.orgresearchgate.net These molecules typically act as irreversible inhibitors by covalently modifying the enzyme's active site. researchgate.net
Given its structural similarity to glutamine, (S)-2-amino-5-oxo-6,6,6-trifluorohexanoic acid is a strong candidate for the inhibition of GlcN-6-P synthase. The trifluoromethyl group significantly increases the electrophilicity of the adjacent ketone, making it a potent target for nucleophilic attack by residues in the enzyme's active site. This interaction can lead to the formation of a stable, reversible covalent adduct, effectively inactivating the enzyme. The inhibitory mechanism is analogous to that of other electrophilic glutamine analogs. e-enm.orgelsevierpure.com
| Compound | Target Enzyme | Significance of Inhibition |
| (S)-2-amino-5-oxo-6,6,6-trifluorohexanoic acid | Glucosamine-6-phosphate synthase | Potential antimicrobial and antidiabetic applications. researchgate.netnih.gov |
| 6-diazo-5-oxo-L-norleucine (DON) | Glucosamine-6-phosphate synthase | Serves as a model for glutamine antagonist inhibitors. acs.orgresearchgate.net |
| Azaserine | Glucosamine-6-phosphate synthase | Another example of a glutamine analog inhibitor. acs.org |
Modulation of Other Glutamine-Utilizing Enzymes
The utility of glutamine analogs extends beyond the inhibition of a single enzyme. Many glutamine-utilizing enzymes, often referred to as amidotransferases, share a conserved glutamine-binding domain. researchgate.net Consequently, inhibitors designed to mimic glutamine can exhibit broad-spectrum activity against this class of enzymes. researchgate.net
Glutamine antagonists like DON have been shown to inhibit a variety of amidotransferases, which can have significant implications in cancer therapy where tumor cells often exhibit a high dependence on glutamine metabolism. researchgate.net By blocking multiple pathways that rely on glutamine, these compounds can effectively starve cancer cells of essential nitrogen-containing precursors for nucleotide and amino acid biosynthesis. The amino acid analog of this compound, with its reactive trifluoromethyl ketone, is poised to act as a modulator of these glutamine-dependent enzymes. Its potential for broad-spectrum inhibition makes it a valuable tool for studying glutamine metabolism and a starting point for the development of new anticancer agents.
Potential for Interference with Fatty Acid Beta-Oxidation
Fatty acid beta-oxidation is a critical metabolic pathway for energy production, where fatty acids are broken down to produce acetyl-CoA. aocs.org The introduction of a trifluoromethyl ketone into a fatty acid-like structure, as seen in this compound, presents a potential mechanism for disrupting this process.
The enzymes involved in beta-oxidation, particularly 3-ketoacyl-CoA thiolase, process ketoacyl-CoA intermediates. wikipedia.org A fluorinated analog like 5-Oxo-6,6,6-trifluorohexanoyl-CoA could act as a substrate mimic and potentially inhibit these enzymes. The high electrophilicity of the trifluoromethyl ketone could lead to the formation of a stable adduct with enzymatic nucleophiles, thereby blocking the pathway. Furthermore, the metabolism of fluorinated fatty acids can sometimes lead to toxic byproducts, further disrupting cellular energy homeostasis. While direct studies on the interaction of this compound with beta-oxidation enzymes are limited, the known inhibitory effects of other fluorinated fatty acids suggest this is a plausible area of biological activity. nih.gov
Role in Drug Design and Development
The unique properties conferred by the trifluoromethyl group make this compound and its amino acid counterpart valuable building blocks in the design of new pharmaceuticals.
Application as Tailor-Made Amino Acid Building Blocks in Pharmaceutical Research
Fluorinated amino acids are increasingly being incorporated into drug candidates to enhance their therapeutic properties. nih.govnih.govnih.gov (S)-2-amino-5-oxo-6,6,6-trifluorohexanoic acid serves as a "tailor-made" amino acid that can be integrated into peptides and other complex molecules. nih.gov The presence of the trifluoromethyl ketone provides a reactive handle for further chemical modification and can also participate in key binding interactions with biological targets.
The use of such specialized building blocks allows for the rational design of peptidomimetics with improved stability, cell permeability, and target affinity. wikipedia.orgnih.gov These fluorinated amino acids can be synthesized and incorporated into peptide chains using standard solid-phase peptide synthesis techniques, making them accessible for a wide range of research applications. nih.gov
| Building Block | Application in Drug Design | Key Features |
| (S)-2-amino-5-oxo-6,6,6-trifluorohexanoic acid | Incorporation into peptides and peptidomimetics. | Trifluoromethyl ketone for enhanced activity and as a reactive handle. |
| Other Fluorinated Amino Acids | Development of novel therapeutics with improved properties. | Enhanced stability, bioavailability, and target binding. nih.govnih.gov |
Impact of Fluorination on Pharmacokinetic Properties and Metabolic Stability
The introduction of fluorine into a drug molecule can have a profound impact on its pharmacokinetic profile. nih.govnih.gov The strong carbon-fluorine bond is highly resistant to metabolic cleavage, which can significantly increase the metabolic stability and in vivo half-life of a drug. nih.gov In the case of this compound and its analogs, the trifluoromethyl group can block sites of metabolism that would otherwise be susceptible to oxidation.
Utility in Therapeutic Peptide Engineering and Protein Structural Probes
The strategic incorporation of unique chemical moieties into peptides is a cornerstone of modern therapeutic development and biochemical research. The compound this compound serves as a valuable synthon in this arena, primarily due to its bifunctional nature: a carboxylic acid handle for peptide linkage and a trifluoromethyl ketone (TFMK) warhead for biological interaction.
Peptidyl TFMKs are a well-established class of potent, reversible inhibitors for serine and cysteine proteases. nih.govmdpi.comnih.gov The TFMK group is a powerful electrophile owing to the high electronegativity of the three fluorine atoms. nih.gov When a peptide containing this moiety binds to the active site of a target protease, the catalytic serine or cysteine residue performs a nucleophilic attack on the ketone's carbonyl carbon. This results in the formation of a stable, covalent, yet reversible hemiketal or hemithioketal adduct, effectively inactivating the enzyme. nih.gov This mechanism mimics the tetrahedral transition state of peptide bond hydrolysis, making TFMKs excellent transition-state analog inhibitors. nih.gov
In therapeutic peptide engineering, this compound can be integrated into a peptide sequence using standard solid-phase or solution-phase synthesis techniques via its carboxylic acid group. The peptide portion of the resulting molecule acts as a delivery scaffold, providing the necessary specificity to guide the TFMK warhead to the active site of a particular disease-relevant protease. mdpi.com Such engineered peptides have shown potential in treating a range of diseases, including those involving inflammation like rheumatoid arthritis. mdpi.com
Beyond therapeutic inhibition, the trifluoromethyl group is an exceptional probe for studying protein structure and function using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgucla.edu The ¹⁹F nucleus has favorable NMR properties, including 100% natural abundance and a wide chemical shift range, making it highly sensitive to its local chemical environment. ucla.edu By incorporating a ¹⁹F-containing molecule like this compound into a peptide that binds to a target protein, researchers can monitor changes in the ¹⁹F NMR signal. acs.org These changes provide high-resolution information on ligand binding events, protein conformational changes, and protein dynamics, facilitating drug discovery and the characterization of protein-ligand interactions. acs.orgnih.gov
Exploration as Bioactive Scaffolds and Chemical Probes
The structure of this compound makes it an intriguing scaffold for the development of novel bioactive molecules and chemical probes. A scaffold in medicinal chemistry refers to a core molecular structure upon which further modifications can be made to create a library of compounds with diverse biological activities. This compound possesses two key features that contribute to its potential as a versatile scaffold: a fatty acid-like backbone with a 5-oxo group and a terminal trifluoromethyl ketone.
The trifluoromethyl ketone (TFMK) moiety further enhances its utility as a scaffold. This functional group can act as a "warhead" for creating activity-based probes (ABPs). mdpi.com ABPs are chemical probes that typically form a covalent bond with their biological target, allowing for its identification, visualization, and quantification. The electrophilic nature of the TFMK can be exploited to covalently label the active sites of enzymes like proteases or histone deacetylases (HDACs). nih.govrsc.org Therefore, by attaching reporter tags (e.g., fluorophores or biotin) to the carboxylic acid end of this compound, it can be converted into a chemical probe to investigate enzyme activity in complex biological systems. mdpi.com The fluorination also increases metabolic stability and lipophilicity, properties that can improve the bioavailability and efficacy of derivative compounds. rsc.org
Broader Antimicrobial and Antitumor Activities of Related Fluorinated Compounds
The introduction of fluorine atoms into organic molecules is a highly successful and widely employed strategy in medicinal chemistry to enhance therapeutic efficacy. Fluorinated compounds exhibit a broad spectrum of biological activities, with significant contributions to the development of antimicrobial and antitumor agents. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physical, chemical, and biological characteristics. rsc.org
In the realm of antimicrobial agents, the development of fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, represents a major advance. These synthetic antibiotics contain a fluorine atom that is crucial for their potent inhibition of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication. This mechanism provides a powerful alternative to older classes of antibiotics.
The impact of fluorination is equally profound in oncology. The archetypal example is 5-fluorouracil (B62378) (5-FU), an antimetabolite used for decades in cancer chemotherapy. 5-FU functions by inhibiting thymidylate synthase, thereby disrupting the synthesis of DNA and halting the proliferation of rapidly dividing cancer cells. Many modern targeted cancer therapies also incorporate fluorine. For instance, fluorinated pyrimidine (B1678525) and purine (B94841) nucleosides have been developed that are less toxic and more effective than 5-FU. mdpi.com The strategic placement of fluorine or trifluoromethyl (CF₃) groups can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved cell membrane permeability, all of which contribute to greater antitumor potency. nih.gov
The table below summarizes the broad utility of organofluorine compounds in medicine.
| Therapeutic Category | Examples/Classes of Fluorinated Compounds | Rationale for Fluorine Inclusion |
| Antitumor Agents | 5-Fluorouracil, Fluorinated taxoids, Sunitinib | Inhibition of DNA synthesis, enhanced metabolic stability, improved binding to target enzymes (e.g., kinases). nih.govmdpi.comnih.gov |
| Antimicrobial Agents | Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibition of bacterial DNA gyrase and topoisomerase, leading to potent antibacterial activity. |
| Antifungal Agents | Fluconazole, Voriconazole | Inhibition of fungal cytochrome P450 enzymes, crucial for fungal cell membrane integrity. nih.gov |
| Antiviral Agents | Efavirenz, Sofosbuvir | Inhibition of viral enzymes like reverse transcriptase or polymerase. nih.gov |
| Anti-inflammatory Agents | Celecoxib, Dexamethasone | Enhanced binding to target enzymes (e.g., COX-2), improved pharmacokinetic properties. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Computational and Theoretical Studies on 5 Oxo 6,6,6 Trifluorohexanoic Acid and Its Analogs
Molecular Docking Simulations for Ligand-Enzyme Interactions (e.g., G-6-P synthase)
There is no available research that has performed molecular docking of 5-Oxo-6,6,6-trifluorohexanoic acid with glucose-6-phosphate synthase or any other enzyme. Such a study would be necessary to predict its binding affinity and mode of interaction within an enzyme's active site.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Specific quantum chemical calculations to determine the electronic structure, orbital energies, and reactivity descriptors of this compound have not been found in the public domain. These calculations are fundamental to understanding its chemical behavior at a molecular level.
Structure-Activity Relationship (SAR) Analysis using Computational Models
Structure-Activity Relationship (SAR) studies are comparative by nature, requiring data on the activity of a series of related compounds. tandfonline.com No such studies involving this compound and its analogs are currently published, preventing any computational SAR analysis.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics simulations provide insight into the flexibility of a molecule and its behavior over time in a simulated environment. There is no evidence of these computational studies having been performed for this compound.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex fluorinated molecules often involves challenging reaction conditions and the use of hazardous reagents. Future research will likely focus on developing more environmentally friendly and efficient methods for producing 5-Oxo-6,6,6-trifluorohexanoic acid and its derivatives.
One promising area is the application of biocatalysis. The use of enzymes, such as aldolases, for the asymmetric synthesis of molecules containing tertiary fluoride (B91410) stereocenters is an emerging field. nih.govresearchgate.net Research into engineered enzymes could lead to highly selective and sustainable methods for constructing the fluorinated backbone of this keto acid. nih.govresearchgate.net Additionally, green chemistry principles, such as the use of ultrasound or microwave-assisted synthesis, could offer energy-efficient and higher-yielding alternatives to conventional methods. nih.govnih.gov These techniques have the potential to reduce reaction times and the formation of byproducts. nih.gov Another avenue of exploration is the development of novel fluorinating agents and catalytic systems that can introduce the trifluoromethyl group with greater precision and under milder conditions. numberanalytics.comdovepress.com
Identification of Novel Biological Targets and Therapeutic Applications
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability. dovepress.comresearchgate.net Given that approximately 20% of pharmaceuticals contain fluorine, the potential therapeutic applications of derivatives of this compound are a significant area for future investigation. dovepress.compharmtech.com
Future studies could explore the use of this compound as a scaffold for developing new therapeutic agents. For instance, fluorinated ketones have been investigated for their activity as modulators of GABA-B receptors, which are important targets in the central nervous system for conditions like pain and addiction. olemiss.edu While baclofen (B1667701) is an approved drug targeting this receptor, its limited ability to penetrate the brain restricts its use. olemiss.edu The synthesis and evaluation of derivatives of this compound could lead to new classes of molecules with improved properties for targeting the GABA-B receptor. olemiss.edu Another potential therapeutic area is in the development of inhibitors for enzymes like prolyl hydroxylase domain-containing proteins (PHDs), which are targets for treating renal anemia. nih.gov Although current research focuses on different molecular motifs, the structural features of this compound could serve as a starting point for designing novel PHD inhibitors. nih.gov
Integration into Advanced Materials Science and Chemical Biology
The unique properties imparted by fluorine atoms make fluorinated compounds highly valuable in materials science. Fluoropolymers, for example, are known for their high thermal stability and chemical resistance. umn.edu this compound, with its multiple functional groups, could be used as a monomer or a modifying agent to create novel polymers with tailored properties. umn.edu These materials could find applications in a variety of fields, from advanced coatings to specialized membranes.
In the realm of chemical biology, the introduction of fluorinated moieties can be advantageous for creating molecular probes. The fluorine atom can be a useful label for in vivo imaging techniques like 19F-MRI, which can be used to track the localization and metabolic fate of molecules without the background noise associated with proton MRI. nih.gov The development of methods to incorporate this compound into larger biomolecules could provide new tools for studying biological processes. nih.gov
Addressing Challenges in the Synthesis and Application of Complex Fluorinated Molecules
Despite the broad potential of fluorinated compounds, their synthesis and application are not without challenges. The high reactivity of fluorine and the strength of the carbon-fluorine bond can make selective fluorination difficult to achieve. numberanalytics.comdovepress.com The synthesis of molecules with multiple contiguous stereogenic centers, which is often necessary for biological activity, is a particularly challenging area in organofluorine chemistry. nih.gov
Future research will need to focus on developing new synthetic methodologies to overcome these hurdles. This includes the design of more selective fluorinating reagents and the use of strategies like flow chemistry to better control reaction conditions. numberanalytics.comnumberanalytics.com Furthermore, as the use of fluorinated compounds grows, so do concerns about their environmental persistence. researchgate.net Some per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their resistance to degradation. researchgate.netwikipedia.org A critical area of future research will be to design and synthesize effective fluorinated molecules that are also biodegradable, thus minimizing their environmental impact. acs.org This involves a deeper understanding of the metabolic pathways of fluorinated compounds and designing molecules that can be broken down by biological systems. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-oxo-6,6,6-trifluorohexanoic acid, and how can experimental parameters be optimized?
- Methodology : Begin with trifluoromethylation of hexanone precursors, followed by oxidation to introduce the carboxylic acid moiety. Key parameters include temperature control (e.g., maintaining ≤0°C during fluorination to prevent side reactions) and solvent selection (e.g., anhydrous THF for moisture-sensitive intermediates). Confirm intermediates via GC-MS or NMR to track fluorination efficiency . For oxidation steps, use KMnO under acidic conditions, monitoring progress by TLC (R ~0.3 in ethyl acetate/hexane). Purify via recrystallization (e.g., ethanol/water) and validate purity via HPLC (>98%) and melting point analysis .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology :
- Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) using gravimetric methods.
- Thermal Stability : Perform TGA/DSC under nitrogen to identify decomposition thresholds (>200°C typical for fluorinated carboxylic acids).
- Acidity : Determine pKa via potentiometric titration in aqueous ethanol (expect ~2.5–3.0 due to electron-withdrawing CF groups).
Cross-reference with PubChem computational data (e.g., InChI=1S/C6H9F3O/c1-2-5(10)3-4-6(7,8)9/h2-4H2,1H3) for validation .
Q. What strategies are effective for conducting a literature review on fluorinated carboxylic acids like this compound?
- Methodology : Use CAS Registry Numbers (e.g., 1194765-43-9 for related compounds) to bypass naming inconsistencies. Prioritize databases like SciFinder and Reaxys for synthesis protocols, and PubMed for toxicity studies. Filter results by publication date (post-2010) to ensure relevance. Cross-check spectral data (e.g., NMR shifts for CF groups: δ ~110–120 ppm) against experimental findings .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–3 months.
- Light Exposure : Use UV-Vis spectroscopy to detect photodegradation (λ~260 nm for carbonyl groups).
- Humidity : Monitor hydrolysis via IR spectroscopy (loss of C=O peak at ~1700 cm). Report degradation products via LC-MS .
Advanced Research Questions
Q. How can conflicting data on the toxicity of this compound be resolved?
- Methodology : Compare toxicity profiles of structurally similar perfluorinated compounds (e.g., hexanedioic acid derivatives in [ ]). Use in vitro assays (e.g., MTT for cytotoxicity) and extrapolate via QSAR models. Address discrepancies by standardizing test conditions (e.g., cell line selection, exposure duration) and validating with in vivo data (e.g., zebrafish embryo assays). Reference class-based toxicological frameworks from ATSDR guidelines .
Q. What role does fluorination patterning play in the reactivity of this compound compared to non-fluorinated analogs?
- Methodology : Perform comparative kinetic studies:
- Nucleophilic Substitution : React with NaBH to assess reduction rates (fluorinated analogs may show slower kinetics due to steric hindrance).
- Acid-Catalyzed Reactions : Monitor esterification rates with methanol/HSO. Use DFT calculations (Gaussian 09) to model electronic effects (e.g., CF groups lowering LUMO energy). Validate via NMR tracking of product ratios .
Q. How can researchers investigate the environmental fate of this compound in aqueous systems?
- Methodology : Simulate environmental conditions:
- Hydrolysis : Measure half-life in buffered solutions (pH 4–9) at 25°C.
- Photolysis : Expose to UV light (254 nm) and quantify degradation via HPLC.
- Adsorption Studies : Use silica or clay surfaces to model soil interactions; analyze via XPS for fluorine retention. Compare with perfluorooctanoic acid (PFOA) data to assess persistence .
Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in fluorinated derivatives?
- Methodology :
- Multinuclear NMR : Use - HOESY to map spatial proximity of CF and carbonyl groups.
- High-Resolution MS : Employ ESI-TOF to confirm molecular formula (CHFO, exact mass 184.035).
- X-ray Crystallography : Resolve crystal packing effects on acidity (if single crystals are obtainable). Cross-validate with IR and Raman spectra for functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
